3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
Overview
Description
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- is a chiral compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is characterized by the presence of a butenoic acid moiety and a phenylmethoxycarbonyl-protected amino group. It is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- typically involves the protection of amino acids followed by specific reactions to introduce the butenoic acid moiety. One common method involves the following steps :
Protection of the Amino Group: The amino group of an amino acid is protected using benzyl chloroformate in the presence of a base such as potassium bicarbonate. This reaction is carried out at low temperatures (0°C) to prevent side reactions.
Formation of the Butenoic Acid Moiety: The protected amino acid is then subjected to reactions that introduce the butenoic acid moiety. This can involve the use of reagents such as sodium periodate and methanol, followed by purification steps like low-pressure chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium periodate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium periodate can yield aldehydes or carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The butenoic acid moiety can participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but differs in the position of the double bond.
Isocrotonic acid (cis-2-butenoic acid): Another isomer with a different configuration around the double bond.
Methacrylic acid: Similar in having a double bond but with a branched structure.
Uniqueness
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- is unique due to its chiral nature and the presence of both a butenoic acid moiety and a phenylmethoxycarbonyl-protected amino group. This combination of features makes it particularly useful in asymmetric synthesis and the study of chiral interactions.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)but-3-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCBYYBUYCPZGC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446888 | |
Record name | 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75266-42-1 | |
Record name | 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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